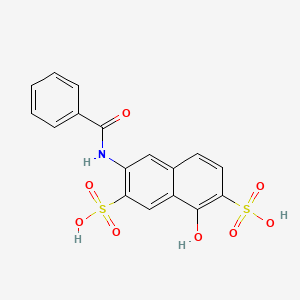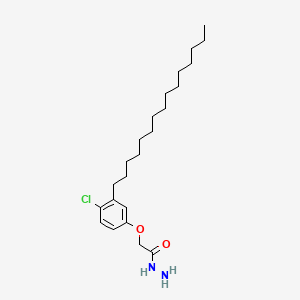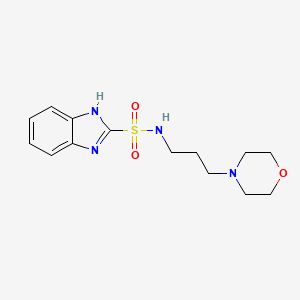
1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- is a chemical compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- typically involves the following steps:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the Sulfonamide Group: The benzimidazole core is then reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonamide group.
Attachment of the Morpholine Moiety: Finally, the sulfonamide derivative is reacted with 3-(4-morpholinyl)propylamine to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. The morpholine moiety may enhance the compound’s solubility and bioavailability, facilitating its transport to the target site.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Benzimidazole-2-sulfonamide: Lacks the morpholine moiety, which may affect its solubility and bioavailability.
N-(3-(4-Morpholinyl)propyl)-1H-benzimidazole: Lacks the sulfonamide group, which may reduce its ability to interact with certain molecular targets.
Uniqueness
1H-Benzimidazole-2-sulfonamide, N-(3-(4-morpholinyl)propyl)- is unique due to the presence of both the sulfonamide group and the morpholine moiety. This combination enhances its chemical properties, making it a versatile compound for various applications in scientific research and industry.
Propriétés
Numéro CAS |
115636-79-8 |
|---|---|
Formule moléculaire |
C14H20N4O3S |
Poids moléculaire |
324.40 g/mol |
Nom IUPAC |
N-(3-morpholin-4-ylpropyl)-1H-benzimidazole-2-sulfonamide |
InChI |
InChI=1S/C14H20N4O3S/c19-22(20,14-16-12-4-1-2-5-13(12)17-14)15-6-3-7-18-8-10-21-11-9-18/h1-2,4-5,15H,3,6-11H2,(H,16,17) |
Clé InChI |
PVJUULXOCTVZCK-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1CCCNS(=O)(=O)C2=NC3=CC=CC=C3N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


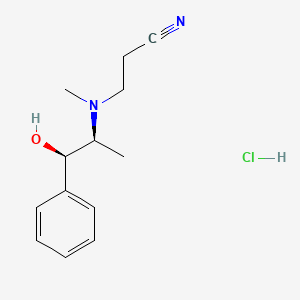
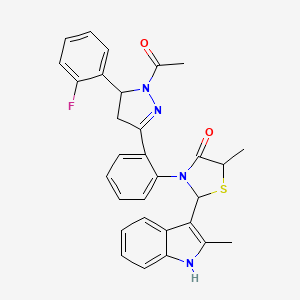
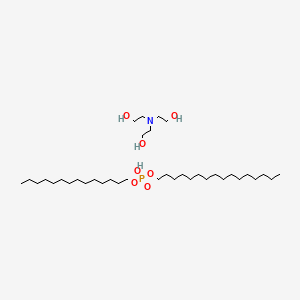
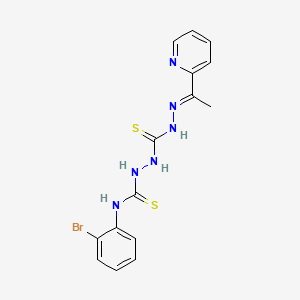
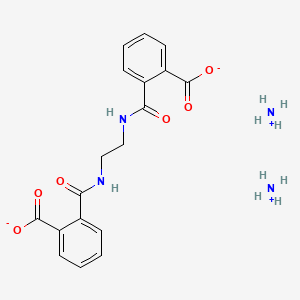
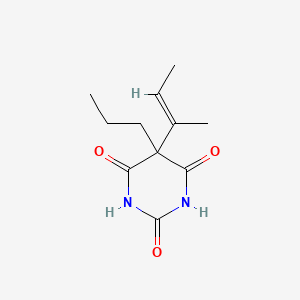
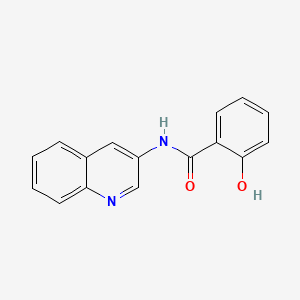
![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
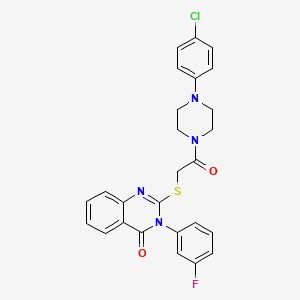
![(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol](/img/structure/B12712416.png)


